
N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)cinnamamide
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Overview
Description
N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)cinnamamide is a compound that features a piperidine ring, a pyridine ring, and a cinnamamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)cinnamamide typically involves the reaction of a piperidine derivative with a pyridine derivative, followed by the introduction of a cinnamamide group. One common method involves the use of a palladium-catalyzed cross-coupling reaction. The reaction conditions often include the use of a base such as potassium carbonate, a solvent like dimethylformamide, and a palladium catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)cinnamamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Building Block for Synthesis : This compound serves as a versatile building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it valuable in organic synthesis.
2. Biology
- Biochemical Probe : N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)cinnamamide is investigated for its potential as a biochemical probe to study specific molecular interactions within biological systems.
3. Medicine
- Therapeutic Properties : Preliminary studies indicate that this compound may exhibit anti-inflammatory and anticancer activities. Its mechanism of action involves modulation of enzyme activity and receptor binding, influencing cellular processes such as apoptosis and inflammation.
4. Industry
- Material Development : The compound is also explored for its potential in developing new materials and chemical processes due to its unique structural characteristics.
Anticancer Activity
Cinnamamide derivatives have shown promise in anticancer research. Studies suggest that this compound may induce apoptosis in cancer cell lines through mechanisms involving caspase activation and mitochondrial dysfunction.
In Vitro Studies
In vitro assessments on related compounds indicate their ability to inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involved apoptosis induction via the mitochondrial pathway.
Animal Models
Initial results from in vivo studies suggest potential efficacy in reducing tumor growth in xenograft models when administered at specific dosages. Further research is needed to establish the therapeutic potential and safety profile.
Mechanism of Action
The mechanism of action of N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)cinnamamide involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- **N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-
N-(pyridin-4-yl)pyridin-4-amine: A compound with similar structural features but different biological activities.
Biological Activity
N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)cinnamamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a pyridine moiety and a cinnamamide group, contributing to its unique biological properties. The compound's structure allows for diverse interactions with biological targets, enhancing its potential efficacy in various therapeutic contexts.
The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors. The compound is believed to modulate various cellular processes by binding to active sites or allosteric sites of target proteins, influencing signal transduction pathways, gene expression, and metabolic processes.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including:
Cell Line | IC50 (μM) | Notes |
---|---|---|
MDA-MB-231 (Breast) | 5.0 | Significant antiproliferative activity |
A549 (Lung) | 4.2 | Induces apoptosis |
HepG2 (Liver) | 6.5 | Inhibits cell proliferation |
The mechanism underlying its anticancer activity may involve the induction of apoptosis through caspase activation and modulation of cell cycle progression .
Antimicrobial Activity
This compound has also been evaluated for antimicrobial properties. It showed selective activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) indicating potent effects:
Bacteria | MIC (μg/mL) | Notes |
---|---|---|
Staphylococcus aureus | 2.0 | Effective against MRSA |
Enterococcus faecalis | 4.0 | Moderate activity |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .
Case Studies and Research Findings
A variety of studies have explored the biological implications of this compound:
- Anticancer Study : A comprehensive study evaluated the compound's effect on breast cancer cells, revealing that it significantly reduced cell viability and induced apoptosis through the mitochondrial pathway .
- Antimicrobial Evaluation : Another research effort focused on its antibacterial properties, demonstrating effectiveness against resistant strains of bacteria, which is crucial in the context of rising antibiotic resistance .
- In Vivo Studies : Preliminary in vivo studies indicated that this compound could inhibit tumor growth in xenograft models, suggesting its potential for further development as an anticancer therapy .
Properties
IUPAC Name |
(E)-3-phenyl-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c24-20(9-8-17-5-2-1-3-6-17)22-15-18-10-13-23(14-11-18)19-7-4-12-21-16-19/h1-9,12,16,18H,10-11,13-15H2,(H,22,24)/b9-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFJUOIKNPRRSGJ-CMDGGOBGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C=CC2=CC=CC=C2)C3=CN=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)/C=C/C2=CC=CC=C2)C3=CN=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.